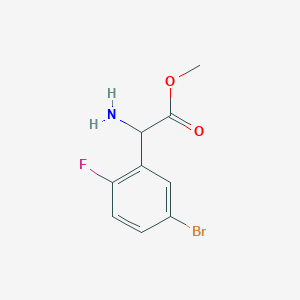

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate

Beschreibung

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate is an α-amino ester derivative featuring a phenyl ring substituted with bromine (at position 5) and fluorine (at position 2). Its molecular formula is C₉H₉BrFNO₂, with a molecular weight of 262.08 g/mol (calculated from ). The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antimicrobial agents. Its structure combines halogenated aromaticity with an esterified amino group, enabling diverse reactivity in nucleophilic substitutions and coupling reactions .

The compound’s synthesis typically involves the esterification of 2-amino-2-(5-bromo-2-fluorophenyl)acetic acid or nucleophilic displacement reactions on halogenated precursors (). Its stereochemical configuration (e.g., (R)- or (S)-enantiomers) is significant for biological activity, as seen in related compounds like (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, which is used in chiral drug synthesis .

Eigenschaften

Molekularformel |

C9H9BrFNO2 |

|---|---|

Molekulargewicht |

262.08 g/mol |

IUPAC-Name |

methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate |

InChI |

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 |

InChI-Schlüssel |

DRQAJBHEPWEBIZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(C1=C(C=CC(=C1)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluorophenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of fluorophenyl derivatives.

Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Differences and Research Findings

Halogen Positioning and Bioactivity :

- The 5-bromo-2-fluoro substitution in the target compound enhances electrophilic aromatic substitution reactivity compared to the 4-fluoro analogue (). This positioning improves binding to bacterial enzymes, as seen in pseudomonal protease inhibitors .

- Replacement of bromine with methoxy (e.g., in Methyl 2-(2-bromo-5-methoxyphenyl)acetate) reduces steric hindrance but diminishes antimicrobial potency due to weaker halogen bonding .

Amino Group Modifications: N-Methylation (e.g., in Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate) reduces metabolic degradation but may lower solubility, requiring formulation adjustments .

Chiral Specificity: The (R)-enantiomer of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride shows higher receptor affinity in serotonin reuptake inhibition studies compared to the racemic mixture . Similar enantioselectivity is expected for the 5-bromo-2-fluoro derivative.

Biologische Aktivität

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroacetate. The presence of both bromine and fluorine atoms in the aromatic ring significantly influences the compound's electronic properties and biological activity. The structural formula can be represented as:

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of amino acid esters, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 12a | 0.0195 | E. coli |

| 15 | 0.0048 | B. mycoides |

| - | 0.039 | C. albicans |

These findings suggest that the incorporation of halogen substituents enhances the antimicrobial potency of such compounds .

2.2 Antitumor Activity

The compound's structural characteristics may also confer antitumor properties, particularly through interactions with specific cellular targets. For example, studies on similar derivatives have shown significant inhibition of cancer cell lines such as A-549 and MDA-MB-468, with IC50 values indicating effective cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| X | 0.065 | A-549 |

| Y | 9.4 | MDA-MB-468 |

This suggests that modifications in the structure can lead to enhanced selectivity and potency against cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Some studies indicate that compounds with similar structures may inhibit key enzymes involved in cancer metabolism or bacterial resistance mechanisms.

- Receptor Interaction: The compound may interact with specific receptors or proteins that are crucial for cellular signaling pathways, impacting cell proliferation or survival.

4.1 Case Study: Antibacterial Evaluation

A case study conducted on a series of amino acid derivatives, including this compound, revealed promising results in inhibiting Gram-positive and Gram-negative bacteria. The study utilized various bacterial strains to determine the efficacy of these compounds, establishing a clear structure-activity relationship (SAR) that highlights the importance of halogen substitutions in enhancing antimicrobial activity .

4.2 Case Study: Antitumor Activity Assessment

Another significant study focused on the antitumor potential of related compounds demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The results indicated that specific modifications to the phenyl ring could lead to improved selectivity for tumor cells over normal cells, suggesting a potential therapeutic application for this compound in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.